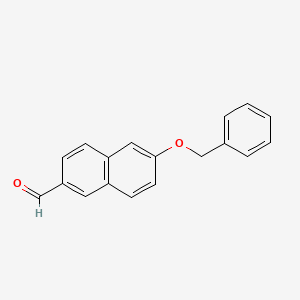

6-Benzyloxy-2-naphthaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

6-phenylmethoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C18H14O2/c19-12-15-6-7-17-11-18(9-8-16(17)10-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2 |

InChI Key |

FUUUVDPBSYCJCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C=O |

Origin of Product |

United States |

Physicochemical Properties of 6 Benzyloxy 2 Naphthaldehyde

The physicochemical properties of 6-Benzyloxy-2-naphthaldehyde are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 106-108 °C |

Note: Specific spectral data such as NMR, IR, and Mass Spectrometry would be determined experimentally for a given sample and are not universally reported in readily available literature.

Advanced Spectroscopic and Structural Characterization of 6 Benzyloxy 2 Naphthaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and skeletal vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 6-Benzyloxy-2-naphthaldehyde, the key functional groups—aldehyde, ether, and substituted naphthalene (B1677914) ring—give rise to characteristic absorption bands.

The most prominent peak is expected to be the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1680 cm⁻¹. The C-H stretch of the aldehyde proton (aldehydic C-H) is also characteristic, usually found as a pair of weak to medium bands between 2850 and 2750 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene and benzene (B151609) rings are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic -CH₂- group appears just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Vibrations corresponding to the C=C stretching of the aromatic rings typically occur in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted aromatic rings provide further structural information in the 900-675 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene, Benzene) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2950-2850 | Medium-Weak |

| C-H Stretch | Aldehyde (-CHO) | 2850-2750 | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1700-1680 | Strong |

| C=C Stretch | Aromatic Rings | 1600-1450 | Medium-Variable |

| C-O-C Stretch | Ether (Asymmetric) | 1275-1200 | Strong |

| C-O-C Stretch | Ether (Symmetric) | 1075-1020 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.net It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. libretexts.org While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. libretexts.org Consequently, symmetric, non-polar bonds, which are weak in FT-IR, often produce strong signals in FT-Raman.

For this compound, the C=C stretching vibrations of the aromatic naphthalene and benzene rings are expected to be particularly intense in the FT-Raman spectrum. The symmetric vibrations of the molecule's carbon skeleton would also be prominent. In contrast, the polar C=O and C-O functional groups, which are strong in the IR spectrum, will likely show weaker intensity in the Raman spectrum. This complementarity is crucial for a comprehensive vibrational analysis. uwu.ac.lk

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While FT-IR and FT-Raman spectra provide the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be complex, especially in polyatomic molecules where vibrations are often coupled. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational bands. nih.govnih.gov

The process typically involves:

Optimizing the molecular geometry using quantum chemical calculations, often with Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.netresearchgate.net

Calculating the harmonic vibrational frequencies at the optimized geometry. nih.gov

Using a program like VEDA (Vibrational Energy Distribution Analysis) to decompose the calculated normal modes into contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, torsions). nih.govresearchgate.net

A PED analysis for this compound would precisely quantify the contribution of the aldehyde C=O stretch, aromatic C=C stretches, C-O-C ether vibrations, and various bending modes to each observed band in the experimental spectra. nih.gov This allows for a confident assignment of even complex regions of the spectrum where multiple vibrational modes are coupled. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aldehyde, aromatic, and benzylic protons. uchile.cl

Experimental data reveals the following key signals:

Aldehyde Proton: A singlet appears far downfield at approximately δ 10.08 ppm. This significant deshielding is characteristic of a proton attached to a carbonyl carbon. uchile.cl

Aromatic Protons: The protons on the naphthalene and benzene rings resonate in the region of δ 7.25-8.24 ppm. The specific chemical shifts and coupling patterns (singlets, doublets, doublets of doublets) allow for the assignment of each proton to its specific position on the aromatic frameworks. For instance, the proton at the C1 position of the naphthalene ring appears as a singlet at δ 8.24 ppm. uchile.cl

Benzylic Protons: The two protons of the -OCH₂- group appear as a sharp singlet at δ 5.20 ppm. Their equivalence results in a single peak, and its position is characteristic of a methylene (B1212753) group attached to an oxygen atom and a phenyl group. uchile.cl

Table 2: Experimental ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 10.08 | s | - | 1H | -CHO |

| 8.24 | s | - | 1H | Ar-H (Naphthalene C1-H) |

| 7.89 | dd | J₁ = 8.3, J₂ = 2.5 | 2H | Ar-H (Naphthalene) |

| 7.78 | d | J = 9.0 | 1H | Ar-H (Naphthalene) |

| 7.47 | d | J = 7.3 | 2H | Ar-H (Benzyl) |

| 7.42 | d | J = 7.4 | 1H | Ar-H (Benzyl) |

| 7.40 | d | J = 7.5 | 1H | Ar-H (Benzyl) |

| 7.35 | d | J = 7.4 | 1H | Ar-H (Benzyl) |

| 7.30 | dd | J₁ = 8.8, J₂ = 2.2 | 1H | Ar-H (Naphthalene) |

| 7.25 | d | J = 2.0 | 1H | Ar-H (Naphthalene C5-H or C7-H) |

| 5.20 | s | - | 2H | -OCH₂- |

Data sourced from a 2009 study. uchile.cl

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of the carbon atom. oregonstate.edu While specific experimental data for this compound is not cited in the immediate search results, the expected chemical shifts can be reliably predicted based on established correlation tables and data from similar structures. oregonstate.eduorganicchemistrydata.org

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most deshielded, appearing in the δ 190-200 ppm region. oregonstate.edu

Aromatic Carbons: The numerous carbons of the naphthalene and benzene rings will resonate in the δ 110-160 ppm range. The carbons attached to the oxygen atom (C6 of naphthalene and the ipso-carbon of the benzyl (B1604629) group) will be shifted downfield within this range (typically δ 155-160 ppm) due to the oxygen's deshielding effect. organicchemistrydata.org Quaternary carbons (those without attached protons) generally show weaker signals. oregonstate.edu

Aliphatic Carbon: The benzylic methylene carbon (-OCH₂-) is expected to appear in the δ 65-75 ppm region, consistent with a carbon atom single-bonded to an oxygen and a phenyl ring. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-C, C-H) | 110 - 140 |

A definitive assignment of each of the 18 unique carbon signals would typically be achieved using two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached or long-range coupled protons, respectively. e-bookshelf.de

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dictated by the extended π-conjugated system of the naphthalene core, which is further influenced by the electron-donating benzyloxy group and the electron-withdrawing aldehyde group.

The UV-Vis absorption spectrum of naphthaldehyde derivatives is characterized by distinct bands corresponding to π→π* transitions within the aromatic system. For the isomeric compound, 2-(Benzyloxy)-1-naphthaldehyde (B183195), studies have reported absorption maxima (λmax) that are sensitive to solvent polarity, absorbing at approximately 350 nm in non-polar solvents and shifting to around 365 nm in polar solvents due to solvatochromism. This extended π-system is crucial for its electronic properties. smolecule.com The benzyloxy group, acting as an electron-donating substituent, can increase the electron density on the naphthalene ring, influencing the energy of these electronic transitions.

Table 1: UV-Vis Absorption Data for a this compound Isomer

| Compound | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2-(Benzyloxy)-1-naphthaldehyde | Non-polar (e.g., Cyclohexane) | ~350 nm | |

| 2-(Benzyloxy)-1-naphthaldehyde | Polar (e.g., DMF) | ~365 nm |

Derivatives of naphthaldehyde containing alkoxy groups, such as the benzyloxy group, are known to exhibit fluorescence. smolecule.comnih.gov The compound 6-methoxy-2-naphthaldehyde (B117158), a close structural analog, is a known fluorescent species. nih.govnih.gov Similarly, the isomer 2-(benzyloxy)-1-naphthaldehyde also displays fluorescence. smolecule.com This intrinsic fluorescence makes these compounds and their derivatives valuable as intermediates for fluorescent chemosensors and probes. nih.gov

A key advantage of fluorophores based on the 6-alkoxy-2-naphthaldehyde scaffold, such as 6-dimethylamino-2-naphthaldehyde, is their potential for a large Stokes' shift (the difference between the absorption and emission maxima), which is a desirable property for fluorescence-based applications to minimize self-absorption and improve detection sensitivity. nih.gov Research on Schiff bases derived from hydroxy naphthaldehyde and benzyloxy benzaldehyde (B42025) has led to novel probes with aggregation-induced emission enhancement (AIEE) characteristics, which are highly sensitive for detecting specific analytes. nih.gov

Table 2: Fluorescence Properties of Related Naphthaldehyde Derivatives

| Compound/Derivative Class | Property | Observation/Application | Reference |

|---|---|---|---|

| 2-(Benzyloxy)-1-naphthaldehyde | Fluorescence | Exhibits fluorescence and phosphorescence. | smolecule.com |

| 6-alkoxy-2-naphthaldehydes | Fluorescence | The chromophore is inherently fluorescent. | nih.govnih.gov |

| Schiff base of hydroxy naphthaldehyde and benzyloxy benzaldehyde | AIEE "Turn Off" Sensing | Used as a fluorescent probe for picric acid. | nih.gov |

| 6-Dimethylamino-2-naphthaldehyde | Green Fluorescence | Possesses a green fluorescent emission with a large Stokes' shift. | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) has been employed to determine its precise mass. The calculated mass for the protonated molecule [M+H]⁺ is 263.1067, with an experimentally found value of 263.1061, confirming the molecular formula C₁₈H₁₅O₂. nih.gov

The fragmentation of benzyloxy-naphthalene derivatives under mass spectrometry typically involves cleavage of the ether bond. This can lead to the formation of stable fragments such as the benzyl cation (m/z 91) and a naphthoxy or naphthaldehyde radical cation. In related acetylated naphthol derivatives, a characteristic fragmentation involves the loss of the acetyl group to produce a stable naphthol cation. oup.com For this compound, key fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the aldehyde group, leading to characteristic peaks that can be used for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique | Molecular Formula | Reference |

|---|---|---|---|---|---|

| [M+H]⁺ | 263.1067 | 263.1061 | ESI-TOF | C₁₈H₁₅O₂ | nih.gov |

Solid-State Structural Analysis

The three-dimensional arrangement of molecules in the solid state provides fundamental insights into their physical properties and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic data exists for its isomers and closely related derivatives, allowing for a reliable prediction of its structural characteristics. pdx.edumi-6.co.jp For instance, the closely related compound 6-Methoxy-2-naphthaldehyde crystallizes in the orthorhombic space group Pcab. researchgate.net The isomer, 2-(Benzyloxy)-1-naphthaldehyde, crystallizes in the monoclinic system with the space group P2₁/c. Another derivative, 1-(Benzyloxy)naphthalene, adopts an orthorhombic crystal system with the space group Pccn. This variety suggests that this compound likely crystallizes in a low-symmetry system such as monoclinic or orthorhombic, stabilized by weak intermolecular interactions like C–H···O and C–H···π bonds. nih.govdoaj.org

Table 4: Crystallographic Data for this compound Analogs

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-naphthaldehyde | Orthorhombic | Pcab | a = 7.4720 Å, b = 15.6800 Å, c = 16.4010 Å | researchgate.net |

| 2-(Benzyloxy)-1-naphthaldehyde | Monoclinic | P2₁/c | a = 10.427 Å, b = 8.128 Å, c = 15.787 Å, β = 94.746° | |

| 1-(Benzyloxy)naphthalene | Orthorhombic | Pccn | a = 13.0210 Å, b = 24.8832 Å, c = 7.9478 Å | |

| Benzyl 2-naphthyl ether | Monoclinic | P2₁/c | a = 5.9239 Å, b = 27.245 Å, c = 7.9626 Å, β = 102.822° | doaj.orgnih.gov |

For example, in 1-(Benzyloxy)naphthalene, the dihedral angle is a near-perpendicular 83.22°. In contrast, the related sensitizer (B1316253) molecule benzyl 2-naphthyl ether (2-(benzyloxy)naphthalene) exhibits a more moderate twist of 48.71°. doaj.orgnih.goviucr.org For the isomer 2-(Benzyloxy)-1-naphthaldehyde, the angle is even smaller at 21.8°. smolecule.com In more complex derivatives, such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the angles between the naphthalene core and the two benzyloxy rings are 88.05° and 80.84°, respectively. nih.goviucr.org These data collectively indicate that the benzyloxy group is not coplanar with the naphthalene ring, a key feature defining the three-dimensional structure of this class of compounds.

Table 5: Dihedral Angles in this compound and its Derivatives

| Compound | Groups | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-(Benzyloxy)naphthalene | Naphthyl and Benzyl rings | 83.22 | |

| 2-(Benzyloxy)naphthalene | Naphthyl and Phenyl rings | 48.71 | doaj.orgnih.gov |

| 2-(Benzyloxy)-1-naphthaldehyde | Phenyl and Naphthyl rings | 21.8 | smolecule.com |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | Naphthalene and Benzyloxy ring A | 88.05 | nih.goviucr.org |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | Naphthalene and Benzyloxy ring B | 80.84 | nih.goviucr.org |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

Hydrogen Bonding: In the context of this compound, which lacks strong hydrogen bond donors (like -OH or -NH), conventional hydrogen bonds are not expected. However, weak C-H...O hydrogen bonds can play a significant role in stabilizing the crystal lattice. In the isomeric compound, 2-Benzyloxy-1-naphthaldehyde , X-ray diffraction studies have confirmed the presence of weak intermolecular C-H...O hydrogen bonds that contribute to the stability of the molecular packing. iucr.org These interactions involve hydrogen atoms from the aromatic rings and the oxygen atom of the aldehyde or ether functional group.

C-H...π Interactions: C-H...π interactions are attractive forces between a C-H bond (as a soft acid) and a π-system (as a soft base), such as the naphthalene or phenyl rings in the title compound. researchgate.net These interactions are crucial in the packing of many aromatic compounds. For instance, studies on benzyl 2-naphthyl ether , a structurally similar compound lacking the aldehyde group, reveal that intermolecular C-H...π interactions are a dominant feature in its crystal packing. iucr.orgnih.gov In this structure, molecules are linked by C-H...π interactions involving the benzene and naphthalene rings, forming a herringbone arrangement. iucr.orgnih.gov It is highly probable that similar C-H...π interactions, involving the C-H bonds of the benzyl group and the aromatic rings of neighboring molecules, contribute to the supramolecular assembly of this compound.

Table 1: Intermolecular Interactions in Compounds Structurally Related to this compound

| Compound Name | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-Benzyloxy-1-naphthaldehyde | C-H...O Hydrogen Bond | Weak intermolecular interactions stabilize the packing of molecules in the crystal structure. | iucr.org |

| 2-Benzyloxy-1-naphthaldehyde | π–π Stacking | Stacking between naphthalene rings helps stabilize the crystal lattice. | |

| Benzyl 2-naphthyl ether | C-H...π Interaction | Molecules are linked by interactions between aromatic C-H bonds and π-systems of adjacent rings, forming zigzag chains. | iucr.orgnih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. mdpi.com The resulting data provides critical information on decomposition temperatures, the presence of volatile components, and the amount of residual material.

Specific TGA data for this compound is not available in the reviewed literature. However, the thermal stability can be inferred from general principles and data from related compounds. The stability of organic molecules like this is dictated by the strength of their covalent bonds and the energy of their intermolecular interactions. The benzyloxy and naphthaldehyde moieties are generally stable aromatic systems. Thermal decomposition would likely involve the cleavage of the benzyl ether bond or reactions involving the aldehyde group at elevated temperatures.

For comparison, TGA studies on other high-molecular-weight organic materials, such as certain anthracenedicarboximide derivatives, show onset decomposition temperatures above 300 °C. researchgate.net In another example, the polymer Nylon 6,6 begins to degrade at approximately 413 °C. tainstruments.com To definitively characterize the thermal stability of this compound, experimental TGA would be required. The analysis would yield key parameters for assessing its suitability for applications where thermal stress is a factor.

Table 2: Key Parameters from Thermogravimetric Analysis

| Parameter | Description |

|---|---|

| Onset Temperature (Tonset) | The temperature at which the initial, significant mass loss due to decomposition begins. |

| Decomposition Temperature (Td) | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (%) | The percentage of the initial sample mass lost during a specific thermal event. |

| Residue (%) | The percentage of the initial sample mass remaining at the end of the analysis. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique for verifying the empirical and molecular formula of a newly synthesized compound. unipd.it By quantifying the mass percentages of carbon (C), hydrogen (H), and other elements, it provides a direct assessment of a sample's purity and confirms its stoichiometry. unipd.it

The molecular formula for this compound is C₁₈H₁₄O₂ , corresponding to a molecular weight of 262.30 g/mol . sigmaaldrich.com While various synthetic procedures and spectroscopic characterizations for this compound are reported, the explicit experimental results from elemental analysis are not detailed in the available literature. hku.hk

The theoretical elemental composition can be calculated from the molecular formula. This theoretical data serves as the benchmark against which experimental results are compared to confirm the identity and purity of the compound.

Table 3: Elemental Composition of this compound (C₁₈H₁₄O₂)

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 82.42% | Data not available |

| Hydrogen (H) | 5.38% | Data not available |

| Oxygen (O) | 12.20% | Data not available |

A close agreement between the experimental and theoretical percentages for carbon and hydrogen is a standard requirement for the structural confirmation of a pure organic compound.

Compound Index

Research Applications and Derivative Compound Development from 6 Benzyloxy 2 Naphthaldehyde

Medicinal Chemistry Applications as a Core Scaffold

The inherent chemical properties of 6-benzyloxy-2-naphthaldehyde make it an attractive starting material for developing new drugs. nih.gov The planarity of the naphthalene (B1677914) ring system and the potential for diverse substitutions allow for the fine-tuning of molecular properties to optimize interactions with specific biological targets. uchile.clnih.gov

Structure-Activity Relationship (SAR) Investigations of Naphthaldehyde Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.govresearchgate.net For derivatives of this compound, SAR investigations focus on how changes to the naphthalene core, the benzyloxy group, and the introduced functionalities affect their interaction with biological targets.

In the case of chalcone (B49325) analogues designed as AChE inhibitors, SAR studies have revealed several key insights. tandfonline.com

The nature of the alkoxy group on the naphthalene ring is important. For instance, replacing a simple benzyloxy group with a smaller propargyloxy group led to a significant increase in inhibitory potency against AChE. tandfonline.com

Substituents on the second aromatic ring (derived from the acetophenone) play a critical role. The introduction of aminoalkyl groups, such as diethylamine, was found to be beneficial for activity. tandfonline.com

The length and nature of the linker between the two aromatic rings can also influence activity, although this was less explored in the provided context.

For Schiff base derivatives , SAR is often understood in the context of their metal complexes.

The antimicrobial activity generally increases upon chelation with a metal ion. researchgate.net

The type of metal ion (e.g., Cu(II), Zn(II)) influences the degree of activity enhancement. researchgate.net

Substituents on the amine portion of the Schiff base can drastically alter biological activity. For example, in a series of amino acid Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the antimicrobial activity tended to decrease as the size of the amino acid residue increased. scirp.org

For naphthalene derivatives in general, SAR models have shown that biological activity is often correlated with physicochemical parameters like hydrophobicity (π) and electronic effects (F and R constants). nih.gov The bulky and hydrophobic nature of the benzyloxynaphthalene scaffold is therefore expected to be a major determinant of the biological activity of its derivatives. uchile.cl

Applications in Enzyme Inhibition Studies (e.g., Aldehyde Dehydrogenase, Cytochrome P450)

The structural framework of this compound is of significant interest in the study and inhibition of key metabolic enzymes.

Aldehyde Dehydrogenase (ALDH) The aldehyde dehydrogenase superfamily consists of enzymes responsible for oxidizing aldehydes to carboxylic acids. mdpi.comnih.gov Certain ALDH isozymes are overexpressed in various cancers, making them a therapeutic target. mdpi.comoncotarget.com While direct studies on this compound are not extensively documented, its close structural analogues have been pivotal in ALDH research. For instance, 6-methoxy-2-naphthaldehyde (B117158), a related derivative, has been identified as a selective substrate for the ALDH3 isozyme. dss.go.th This specificity allows for the isozyme-specific measurement of enzyme activity in tissue samples. dss.go.th

Furthermore, research into ALDH1A3 inhibitors has shown that the benzyloxy-aldehyde scaffold is a promising foundation for designing potent and selective inhibitors. nih.gov In one study, compounds featuring a benzyloxybenzaldehyde structure were synthesized and found to be highly effective inhibitors of ALDH1A3, with IC₅₀ values in the micromolar and sub-micromolar range. nih.gov This suggests that the benzyloxy group can be a key component in achieving selective binding to the enzyme's active site, making this compound a valuable starting point for developing new cancer therapeutics. mdpi.comnih.gov

Cytochrome P450 (CYP) The cytochrome P450 enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. mdpi.comsigmaaldrich.com Developing probes to measure the activity of specific CYP isozymes is essential in drug discovery to predict drug-drug interactions. sigmaaldrich.comnih.gov Derivatives of naphthaldehyde have been successfully used to create novel fluorescent substrates for assaying P450 activity. nih.gov

One study focused on synthesizing α-cyano-containing ethers from aldehydes like 6-dimethylamino-2-naphthaldehyde to act as P450 substrates. nih.gov The principle of these assays is that P450-mediated O-dealkylation of the substrate releases the highly fluorescent naphthaldehyde product, allowing for sensitive detection of enzyme activity. nih.gov A key advantage of using derivatives like 6-dimethylamino-2-naphthaldehyde is its green fluorescent emission, which is well-separated from the spectrum of NADPH, a necessary cofactor in the assay, thus simplifying the analytical procedure. nih.gov This line of research highlights the utility of the naphthaldehyde core, present in this compound, for creating advanced analytical tools to study enzyme function.

Design of Ligands for Specific Biological Targets

The adaptable structure of this compound makes it an excellent scaffold for designing ligands that can bind to specific biological targets, leading to the development of new therapeutic agents. The aldehyde group provides a reactive site for creating more complex molecules, such as Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities. ekb.egscirp.org

For example, Schiff base ligands derived from the related compound 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) have been used to synthesize transition metal complexes. researchgate.net These complexes, featuring metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II), have demonstrated significant in vitro antioxidant and antimicrobial activities. researchgate.net Similarly, Schiff bases derived from 2-naphthaldehyde (B31174) and chiral amino acids have been prepared, showcasing the versatility of the naphthaldehyde moiety in creating structurally diverse and potentially bioactive molecules. ekb.eg

Beyond this, the naphthalene framework itself is a common feature in many biologically active compounds. Research on marine-derived naphthoquinone-naphthol derivatives has led to the identification of compounds with potent anti-proliferative activity against cancer cell lines. tandfonline.comnih.gov These studies underscore the potential of using naphthalene-based precursors like this compound to synthesize novel anticancer agents. tandfonline.comnih.gov

Materials Science Applications

In the realm of materials science, this compound and its derivatives contribute to the creation of advanced materials with tailored optical and physical properties.

Chiral molecules are essential for creating advanced functional materials, including liquid crystals (LCs). researchgate.net this compound has been successfully employed as a key starting material for the enantioselective synthesis of chiral building blocks for liquid crystal systems. irb.hr

In a notable synthetic strategy, this compound undergoes a Reformatsky reaction followed by an asymmetric transfer hydrogenation to produce chiral 3-aryl-3-hydroxypropanoic esters with high enantiomeric purity (98% ee). irb.hr This chiral subunit is then incorporated into larger molecules to generate liquid crystals with diverse shapes, such as rod-shaped and bent-shaped flexible dimers. irb.hr The incorporation of this specific chiral naphthyl-based moiety induces the formation of a chiral nematic phase (N*), which is crucial for many optical applications of liquid crystals. irb.hr This demonstrates the compound's value in the molecular engineering of sophisticated, self-organizing materials. irb.hr

Thermal paper changes color upon heating due to a chemical reaction between a leuco dye and a developer. wikipedia.org To improve the efficiency and control the temperature of this reaction, a third component called a sensitizer (B1316253) is added. wikipedia.org A very close derivative of this compound, 2-benzyloxynaphthalene, is widely used as a sensitizer in thermal paper. wikipedia.orgiucr.orgresearchgate.netnih.gov

The role of the sensitizer is to melt at a practical temperature (around 100 °C), creating a solvent medium that facilitates the mixing of the dye and developer to produce the colored image. wikipedia.org The molecular structure of 2-benzyloxynaphthalene, featuring a twisted conformation between the phenyl and naphthyl rings, is critical to its function. iucr.orgnih.gov This application highlights how a simple modification of this compound (removal of the aldehyde group) leads to a commercially important functional material.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in telecommunications, optical computing, and frequency conversion. Aromatic aldehydes and their derivatives are often investigated for these properties.

Research on 6-methoxy-2-naphthaldehyde, a compound structurally similar to this compound, has demonstrated its potential as an NLO material. researchgate.net This compound was shown to possess second harmonic generation (SHG) efficiency, a key NLO property, measured to be 0.59 times that of the standard material urea. researchgate.net X-ray diffraction studies confirmed that the crystal structure belongs to a non-centrosymmetric space group (P212121), which is a prerequisite for observing second-order NLO effects. researchgate.net These findings suggest that the 6-substituted-2-naphthaldehyde scaffold is a promising candidate for the development of new NLO materials.

Analytical Chemistry Applications

In analytical chemistry, this compound and its analogues serve as powerful tools for the detection and quantification of biomolecules, primarily through fluorescence-based methods.

As mentioned previously, naphthaldehyde derivatives are excellent fluorogenic indicators for measuring the activity of enzymes like aldehyde dehydrogenase. dss.go.th The enzymatic oxidation of a low-fluorescence naphthaldehyde, such as 6-methoxy-2-naphthaldehyde, to its corresponding carboxylic acid results in a product with strong fluorescence. dss.go.th This change in optical properties allows for the sensitive and selective real-time monitoring of enzyme kinetics. dss.go.th

Similarly, the development of substrates for cytochrome P450 enzymes based on the naphthaldehyde core is a direct application in analytical biochemistry. nih.gov These substrates enable the creation of high-throughput screening assays to test for potential drug interactions by measuring the inhibition or induction of P450 enzymes. nih.gov The favorable spectral properties of the naphthaldehyde fluorophore, including large Stokes' shifts and high fluorescent intensity, make it a superior choice compared to other commonly used probes. nih.gov

Development of Chemo-sensors for Metal Ion Detection

The unique structural characteristics of this compound make it a valuable building block in the development of sensitive and selective chemo-sensors for metal ion detection. The core principle behind this application lies in the strategic combination of a fluorophore unit (the benzyloxy-naphthalene group) and a receptor site (the aldehyde group). The naphthalene backbone provides a rigid, conjugated π-system that is conducive to fluorescence, while the aldehyde functional group serves as a versatile anchor point for synthesizing specific metal ion recognition moieties.

A predominant strategy involves the synthesis of Schiff base derivatives. These are typically formed through a condensation reaction between the aldehyde group of this compound and an amine- or hydrazine-containing compound. This reaction creates an imine (-C=N-) linkage, and the resulting Schiff base ligand is designed to selectively bind with a target metal ion. The binding event alters the electronic properties of the entire molecule, leading to a detectable change in its optical properties, such as a "turn-off" (quenching) or "turn-on" (enhancement) of fluorescence, or a colorimetric shift visible to the naked eye. bohrium.com

Research on structurally related compounds has demonstrated the efficacy of this approach. For instance, a Schiff base derived from hydroxy naphthaldehyde and a benzyloxy benzaldehyde (B42025) derivative was designed as a fluorescent sensor. researchgate.net This sensor exhibited aggregation-induced emission enhancement (AIEE) characteristics and was successfully used for the nanoscale detection of copper (Cu²⁺) ions. bohrium.comresearchgate.net The design of such sensors often involves creating a tetradentate ligand that can form a stable complex with the metal ion. bohrium.com The choice of the amine component in the Schiff base synthesis is critical for tuning the sensor's selectivity towards specific metal ions like Cu²⁺, Zinc (Zn²⁺), or Lead (Pb²⁺). mdpi.comacs.org The resulting chemosensors can achieve very low detection limits, often below the levels recommended by the World Health Organization (WHO) for drinking water. bohrium.com

Table 1: Examples of Naphthaldehyde-Based Schiff Base Chemosensors for Metal Ion Detection (Based on structurally similar compounds)

| Sensor Derivative Class | Target Ion | Detection Principle | Limit of Detection (LOD) | Reference |

| Hydrazine-based bis-imine-Schiff base | Cu²⁺ | Fluorescence quenching & Colorimetric change | 2.58 x 10⁻⁷ M | bohrium.com |

| Schiff base with AIEE properties | Cu²⁺ | Aggregation-Induced Emission Enhancement | Not specified | researchgate.net |

| Schiff base with AIEE properties | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) & AIEE | 1.1 x 10⁻⁷ M | acs.org |

| Pyridine-dicarboxamide derivative | Pb²⁺ | Fluorescence enhancement | 2.31 x 10⁻⁶ M | mdpi.com |

Synthesis of Fluorescent Probes and Substrates for Enzyme Assays

The naphthaldehyde scaffold, including derivatives like this compound, is instrumental in the synthesis of fluorogenic probes and substrates for monitoring enzyme activity. These tools are crucial for high-throughput screening (HTS) in drug discovery and for understanding fundamental enzymatic processes. nih.govmdpi.com The general mechanism involves designing a substrate that is initially non-fluorescent or weakly fluorescent. Upon enzymatic transformation, the molecule is converted into a highly fluorescent product. nih.govacs.org The rate of fluorescence increase is directly proportional to the enzyme's activity.

The aldehyde group is a key reactive center for these applications. It can be enzymatically oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AlOx). dss.go.th Research on related naphthaldehyde derivatives has shown high isozyme specificity. For example, 6-methoxy-2-naphthaldehyde was identified as a selective substrate for human ALDH-3, where its oxidation to the corresponding carboxylate results in a fluorescent signal. dss.go.th This specificity is critical for assaying the activity of a single enzyme within complex biological samples like tissue homogenates. dss.go.th

Alternatively, the hydroxyl group of a precursor like 6-hydroxy-2-naphthaldehyde (B1303687) (from which this compound is synthesized) can be esterified with a specific recognition moiety. For example, 6-hydroxy-2-naphthaldehyde-arachidonate (AA-HNA) was developed as a fluorogenic probe for monitoring the activity of several 2-arachidonoylglycerol (B1664049) (2-AG) hydrolases, including MAGL, ABHD6, and ABHD12. mdpi.com The ester linkage in AA-HNA is cleaved by these enzymes, releasing the highly fluorescent 6-hydroxy-2-naphthaldehyde and enabling the rapid identification of enzyme inhibitors. mdpi.com The benzyloxy group in this compound can act as a protecting group during synthesis or be part of a larger substrate designed to probe the active site of specific enzymes, such as cytochrome P450s, which are known to perform O-dealkylation reactions. nih.gov

Table 2: Applications of Naphthaldehyde Derivatives in Enzyme Assays (Based on structurally similar compounds)

| Enzyme Family | Probe/Substrate Principle | Fluorophore Released/Formed | Application | Reference |

| Aldehyde Dehydrogenase (ALDH-3) | Enzymatic oxidation of aldehyde to carboxylate | 6-methoxy-2-naphthoic acid | Isozyme-specific activity measurement | dss.go.th |

| Serine Hydrolases (MAGL, ABHD6, ABHD12) | Enzymatic hydrolysis of an ester linkage | 6-hydroxy-2-naphthaldehyde | High-throughput screening for inhibitors | mdpi.com |

| Cytochrome P450s | Enzymatic O-dealkylation of an α-cyano ether | 6-dimethylamino-2-naphthaldehyde | Measurement of P450 activity | nih.gov |

In Vitro Biological Activity Studies of 6 Benzyloxy 2 Naphthaldehyde Derivatives

Assessment of Antioxidant Properties

The antioxidant potential of derivatives structurally related to 6-Benzyloxy-2-naphthaldehyde, such as Schiff bases synthesized from other benzyloxy-aldehydes, has been evaluated through various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method used to assess this activity, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant potency.

Research on Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) has demonstrated notable antioxidant capabilities. researchgate.netrsc.org For instance, a series of Schiff bases, including 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol and 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitro-phenol, were synthesized and tested. rsc.org The study found that these compounds exhibited significant antioxidant activity, with IC50 values in the low micromolar range. rsc.org The presence of electron-donating or electron-withdrawing groups on the Schiff base structure was observed to influence their radical scavenging strength. rsc.org

Similarly, a Schiff base synthesized from 2-benzyloxy-naphthalene-1-carbaldehyde and 4-chloro-benzoic acid hydrazide also displayed antioxidant properties. rsc.org The investigation highlighted that the substitution pattern on the aromatic rings plays a crucial role in the antioxidant potential of these molecules. rsc.org While these studies were not performed on derivatives of this compound itself, the data suggests that the benzyloxy-naphthalene scaffold is a promising feature for the design of new antioxidant agents.

Table 1: Antioxidant Activity of Structurally Related Schiff Base Derivatives (DPPH Assay)

| Compound/Ligand | IC50 (µM) | Reference |

|---|---|---|

| 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol | 6.13 | rsc.org |

| 6-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methyl-phenol | 5.76 | rsc.org |

| 2-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitro-phenol | 4.98 | rsc.org |

| 5-(benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol | 7.09 | rsc.org |

| Schiff base of 2-benzyloxy-naphthalene-1-carbaldehyde and 4-amino-benzoic acid hydrazide | 5.38 | rsc.org |

| Schiff base of 2-benzyloxy-naphthalene-1-carbaldehyde and 4-chloro-benzoic acid hydrazide | 4.36 | rsc.org |

This table presents data for derivatives of structurally similar compounds, not this compound itself.

Evaluation of Antimicrobial Activities

The antimicrobial efficacy of compounds derived from scaffolds related to this compound has been investigated against a range of pathogenic bacteria and fungi. These studies are crucial for identifying new leads in the development of antimicrobial drugs.

A study focusing on chalcones derived from the closely related compound, 6-methoxy-2-naphthaldehyde (B117158), provides valuable insight into the potential antibacterial activity of this compound derivatives. researchgate.net These chalcones were tested against several Gram-positive and Gram-negative bacterial strains, with their efficacy determined by the minimum inhibitory concentration (MIC) in µg/mL. researchgate.net The results indicated that the synthesized chalcones exhibited a spectrum of activity, with some compounds showing notable inhibition of bacterial growth. researchgate.net For example, chalcones with chloro and methoxy (B1213986) substitutions on the phenyl ring demonstrated significant activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net

Furthermore, research on other related structures, such as Schiff bases derived from 4-benzyloxybenzaldehyde and their metal complexes, has also shown antibacterial potential. researchgate.net These studies often find that the activity of the parent Schiff base is enhanced upon chelation with metal ions. researchgate.net Similarly, quinoline (B57606) derivatives incorporating a benzyloxy group have been synthesized and evaluated, with some showing good activity against strains like Proteus mirabilis and Bacillus subtilis. acs.org

Table 2: In Vitro Antibacterial Activity of Chalcones Derived from 6-Methoxy-2-naphthaldehyde (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|

| Chalcone (B49325) 3a (unsubstituted) | 125 | 125 | 250 | 250 | researchgate.net |

| Chalcone 3b (4-Chloro) | 62.5 | 62.5 | 125 | 125 | researchgate.net |

| Chalcone 3c (4-Methoxy) | 62.5 | 125 | 125 | 250 | researchgate.net |

| Chalcone 3d (3,4-Dimethoxy) | 125 | 125 | 250 | >250 | researchgate.net |

| Chalcone 3e (3,4,5-Trimethoxy) | 125 | 250 | 250 | >250 | researchgate.net |

This table presents data for derivatives of 6-methoxy-2-naphthaldehyde, a structurally similar compound.

The same study on chalcones derived from 6-methoxy-2-naphthaldehyde also assessed their antifungal properties against various fungal strains. researchgate.net The results, expressed as MIC values, showed that these compounds possess antifungal activity, in some cases comparable to the standard drug Griseofulvin. researchgate.net The presence of a chloro substituent on the phenyl ring of the chalcone appeared to be favorable for activity against Aspergillus niger and Penicillium species. researchgate.net

Other research on different classes of naphthaldehyde derivatives has also confirmed their potential as antifungal agents. For instance, some chalcones have demonstrated selective and potent activity against dermatophytes like Trichophyton rubrum. nih.govmdpi.com Studies on azole derivatives that incorporate a naphthalene (B1677914) ring have shown potent effects against both planktonic and biofilm forms of Candida species, which are common human pathogens. scholarsresearchlibrary.com These findings collectively suggest that the naphthaldehyde framework is a valuable starting point for the development of new antifungal compounds.

Table 3: In Vitro Antifungal Activity of Chalcones Derived from 6-Methoxy-2-naphthaldehyde (MIC in µg/mL)

| Compound | A. niger | Penicillium sp. | Candida sp. | Reference |

|---|---|---|---|---|

| Chalcone 3a (unsubstituted) | 125 | 125 | 250 | researchgate.net |

| Chalcone 3b (4-Chloro) | 62.5 | 62.5 | 125 | researchgate.net |

| Chalcone 3c (4-Methoxy) | 125 | 125 | 250 | researchgate.net |

| Chalcone 3d (3,4-Dimethoxy) | 125 | 250 | >250 | researchgate.net |

| Chalcone 3e (3,4,5-Trimethoxy) | 250 | 250 | >250 | researchgate.net |

This table presents data for derivatives of 6-methoxy-2-naphthaldehyde, a structurally similar compound.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 6-Benzyloxy-2-naphthaldehyde

The pursuit of environmentally benign and efficient chemical manufacturing is a paramount goal in modern chemistry. Future research into the synthesis of this compound will likely focus on aligning with the principles of green chemistry, which prioritize waste prevention, atom economy, and energy efficiency. epa.govaltex.org

Key areas of exploration include:

Catalytic C-H Activation: Direct C-H functionalization of the naphthalene (B1677914) core represents a highly atom-economical approach. epa.gov This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. Research could focus on developing selective catalysts for the direct introduction of the benzyloxy and aldehyde groups onto the naphthalene scaffold.

Use of Greener Solvents: A significant portion of waste in chemical synthesis comes from solvents. nih.govresearchgate.net Future synthetic routes will likely investigate the use of sustainable solvents such as supercritical fluids (e.g., CO2), ionic liquids, or water-based micellar systems. researchgate.net These alternatives can reduce the environmental impact associated with volatile organic compounds (VOCs).

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Employing catalytic C-H activation to maximize the incorporation of atoms from reactants into the final product. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical CO2, or biodegradable ionic liquids. researchgate.net |

| Energy Efficiency | Utilizing photocatalysis or microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. epa.gov |

| Use of Renewable Feedstocks | Investigating bio-based sources for the naphthalene or benzyl (B1604629) moieties, moving away from petroleum-based starting materials. altex.org |

Advanced Derivatization Strategies for Enhanced Bioactivity or Material Properties

The aldehyde functional group on the this compound scaffold is a versatile handle for a wide array of chemical transformations. This allows for the systematic modification of the molecule to fine-tune its properties for specific applications in medicine and materials science.

Future derivatization strategies will likely focus on creating libraries of novel compounds for high-throughput screening. One promising area is the synthesis of complex, polycyclic structures with enriched three-dimensional character, which are highly desired in drug discovery for their potential to interact with biological targets with high specificity.

For material science applications, the naphthalene core can be derivatized to create advanced functional materials. For instance, building upon research with related dihydroxynaphthalene compounds, the this compound scaffold could be used to synthesize larger, conjugated systems like peri-xanthenoxanthenes (PXX). thieme-connect.com By modifying the substituents on the naphthalene ring, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, which in turn affects the material's color, fluorescence, and electrochemical behavior. thieme-connect.com This could lead to the development of novel electrochromic materials that change color in response to an electrical potential or new fluorescent probes for biological imaging.

| Derivatization Reaction | Potential Application | Resulting Functional Group/Scaffold |

| Condensation Reactions | Drug Discovery | Schiff bases, Imines, Hydrazones |

| Oxidative Annulation | Materials Science | Polycyclic Aromatic Hydrocarbons (e.g., Xanthenoxanthenes) thieme-connect.com |

| Wittig/Horner-Wadsworth-Emmons | Organic Electronics | Alkenes for polymer synthesis |

| Reductive Amination | Medicinal Chemistry | Secondary and Tertiary Amines |

Integration of Machine Learning and AI in Naphthaldehyde Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery. In the context of this compound, these computational tools can be applied in several key areas:

Predictive Synthesis: ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound and its derivatives. This can significantly reduce the amount of trial-and-error experimentation required.

Inverse Design: Generative AI models can perform "inverse design," where a desired set of properties (e.g., high bioactivity against a specific target, a particular absorption wavelength) is defined, and the algorithm generates novel molecular structures based on the naphthaldehyde scaffold that are predicted to possess those properties.

Property Prediction: AI can predict the physicochemical, biological, and material properties of virtual derivatives of this compound before they are synthesized. This allows researchers to prioritize the most promising candidates for experimental investigation, saving time and resources.

Discovery of Underexplored Research Avenues for this compound Scaffold

While the naphthaldehyde scaffold is well-established, many of its potential applications remain underexplored. Future research can pivot towards new domains where its unique structural and electronic features can be leveraged.

One such avenue is scaffold diversity synthesis . This approach uses a common starting material, like this compound, to generate a wide range of structurally distinct and complex molecular architectures through various cascade reactions. storkapp.me This strategy is highly valuable for creating libraries of unique compounds for screening in chemical biology and medicinal chemistry, increasing the probability of discovering novel biological functions. storkapp.me

Another underexplored area is the application of its derivatives in organocatalysis . The rigid naphthalene backbone, combined with functional groups introduced via derivatization, could be used to create novel chiral ligands or catalysts for asymmetric synthesis. The benzyloxy group can be strategically modified to influence the steric and electronic environment of the catalytic pocket.

Finally, the development of chemosensors based on this scaffold is a promising direction. The fluorescent properties of the naphthalene ring system can be modulated by derivatization. Attaching specific recognition moieties to the scaffold could create sensors that exhibit a change in fluorescence upon binding to a target analyte, such as metal ions or biologically important molecules.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental synthesis with computational modeling provides a powerful paradigm for modern chemical research. This synergistic approach allows for a deeper understanding of molecular behavior and a more rational design of new molecules and materials.

For this compound and its derivatives, computational methods like Density Functional Theory (DFT) can be used to calculate key properties, including:

Electronic Structure: Understanding the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations help predict the molecule's reactivity and its potential performance in electronic devices. thieme-connect.com

Spectroscopic Properties: Simulating UV-Vis and fluorescence spectra to correlate with experimental observations and understand the impact of structural modifications on photophysical properties. thieme-connect.com

Reaction Mechanisms: Modeling potential reaction pathways to elucidate mechanisms and predict the feasibility of novel synthetic routes.

This computational data can guide experimental work by identifying the most promising derivatives to synthesize. In turn, the experimental results—such as crystal structures, spectroscopic data, and measured bioactivity—serve to validate and refine the computational models, creating a feedback loop that accelerates the discovery and optimization process.

Q & A

Q. What are the common synthetic routes for 6-Benzyloxy-2-naphthaldehyde, and how can reaction efficiency be assessed?

- Methodological Answer : A typical synthesis involves substituting the hydroxyl group of 6-hydroxy-2-naphthaldehyde with benzyloxy via nucleophilic aromatic substitution. For example, using benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Reaction efficiency can be assessed by monitoring aldehyde proton disappearance in ¹H NMR (~10 ppm) or by TLC (Rf ~0.5 in hexane/EtOAc 4:1). Yield optimization may require adjusting stoichiometry (1.2–1.5 equivalents of benzyl bromide) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Post-synthesis, column chromatography (SiO₂, hexane/ethyl acetate gradient 10:1 to 4:1) effectively removes unreacted starting materials and byproducts. Crystallization from ethanol/water (2:1) at low temperatures (0–4°C) can further enhance purity. Purity validation requires GC-MS (m/z ~262 [M⁺]) and HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Key characterization includes:

- ¹H NMR (CDCl₃): Aldehyde proton at δ 10.1–10.3 (s, 1H), benzyloxy protons at δ 5.2–5.4 (s, 2H), aromatic protons at δ 7.2–8.3 (m, 10H) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-O-C (benzyloxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 263.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzyloxy group while minimizing side reactions?

- Methodological Answer :

- Temperature Control : Maintain 80–100°C to avoid decomposition of the aldehyde group. Higher temperatures (>120°C) risk oxidation to the carboxylic acid .

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity in biphasic systems .

- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to prevent undesired side reactions during substitution .

Q. How should researchers address contradictions in literature-reported synthesis yields (e.g., 50% vs. 75%)?

- Methodological Answer : Perform a systematic review of variables:

- Solvent Polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to assess nucleophilicity effects.

- Base Strength : Test K₂CO₃ (weak base) vs. NaH (strong base) for deprotonation efficiency.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track benzyloxy group formation kinetics .

Q. What mechanistic insights can be gained from studying the substituent effects on this compound’s reactivity?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the aldehyde position to trace reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) via ¹³C NMR .

- Computational Studies : DFT calculations (e.g., Gaussian 16) can model electron density distribution to predict regioselectivity in electrophilic substitution .

Q. How does this compound’s stability vary under thermal or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min) to identify decomposition points (>200°C typical for naphthaldehydes) .

- Photodegradation : Expose to UV light (254 nm) in a quartz reactor and monitor aldehyde group retention via ¹H NMR. Use radical scavengers (e.g., BHT) to assess oxidative pathways .

Q. What role does this compound play in multicomponent reactions for synthesizing heterocycles?

- Methodological Answer : It serves as an aldehyde component in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.